4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-9-2-7-12(8-13(9)19(20)21)24(22,23)18-11-5-3-10(4-6-11)14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGDVPLHIMGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387979 | |
| Record name | 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646039-84-1 | |
| Record name | 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-3-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide exhibit promising anticancer properties. A study demonstrated that the introduction of trifluoromethyl groups can significantly enhance the cytotoxicity of sulfonamide derivatives against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
1.2 Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Studies have shown that derivatives with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways, making them potential candidates for developing new antibiotics .
Chemical Synthesis
2.1 Synthesis Pathways
The synthesis of 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be achieved through various chemical reactions, including nucleophilic aromatic substitution and sulfonation processes. The presence of the trifluoromethyl group enhances electrophilicity, facilitating these reactions .
Table 1: Synthesis Methods Overview
Material Science Applications
3.1 Polymer Chemistry
The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its ability to modify polymer characteristics such as thermal stability and mechanical strength has been explored in recent studies .
3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is being investigated for use in coatings and adhesives that require high-performance characteristics under extreme conditions .
Case Studies
Case Study 1: Anticancer Compound Development
A recent study focused on synthesizing a series of sulfonamide derivatives, including 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, which showed enhanced activity against breast cancer cells compared to traditional sulfonamides. The study highlighted the importance of structural modifications in improving bioactivity .
Case Study 2: Antimicrobial Efficacy Testing
In another investigation, a library of sulfonamide compounds was screened for antimicrobial activity against resistant bacterial strains. The results indicated that the trifluoromethyl-substituted derivatives exhibited superior efficacy, suggesting that this modification is critical for enhancing antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonamides
Key Observations :
- Trifluoromethyl Phenyl Group: The 4-(CF₃)phenyl group is a common feature in high-affinity enzyme inhibitors (e.g., kynurenine 3-hydroxylase inhibitors in ).
- Nitro vs. Amino Groups: Replacing the nitro group (target compound) with an amino group () reduces electron-withdrawing effects, which may alter binding kinetics. For example, 4-amino-N-[4-(CF₃)phenyl]benzenesulfonamide has a predicted pKa of 8.16, indicating moderate basicity, whereas the nitro derivative is more acidic .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity: The target compound’s nitro and trifluoromethyl groups increase LogP compared to the amino analogue, suggesting better membrane permeability but lower aqueous solubility .
- Thermal Stability: The amino analogue’s sharp melting point (178–179°C) indicates high crystallinity, whereas nitro derivatives often exhibit lower melting points due to reduced hydrogen bonding .
Key Observations :
- Antimicrobial Activity : Sulfonamides with heterocyclic groups (e.g., oxazole in ) show broader antimicrobial activity, whereas the target compound’s nitro group may limit its spectrum due to reduced nucleophilicity .
Biological Activity
4-Methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, also known by its CAS number 646039-84-1, is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
- Molecular Formula : C14H11F3N2O4S
- Molar Mass : 360.31 g/mol
- Structural Characteristics : The compound features a sulfonamide group, which is often associated with antibacterial properties, and a trifluoromethyl group that can enhance biological activity.
Antibacterial Activity
Research indicates that compounds similar to 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide exhibit notable antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Not specifically reported |
The mechanism of action includes the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .
Anticancer Activity
Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in chronic myeloid leukemia cells:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| SW620 (Colon Cancer) | 5.8 - 7.6 |
| MCF-7 (Breast Cancer) | Specific data not available |
The cytotoxicity is attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Studies
- Antibacterial Efficacy : A study published in MDPI highlighted that compounds with similar structural motifs exhibited strong antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the sulfonamide structure can enhance efficacy against resistant strains .
- Cytotoxicity in Cancer : Another research article investigated the effects of various substituted benzenesulfonamides on cancer cells, revealing that those with trifluoromethyl substitutions had improved potency against breast cancer cell lines due to enhanced interaction with cellular targets .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzene ring. Key steps include:
- Nitration and sulfonylation : Introduce the nitro group at position 3 and sulfonamide group via electrophilic substitution.
- Coupling reactions : Attach the 4-(trifluoromethyl)phenyl group via nucleophilic substitution or Buchwald-Hartwig amination.
- Reaction conditions : Temperature (60–120°C), pH (neutral to slightly acidic), and reaction time (6–24 hours) are critical for yield optimization .
- Characterization : Intermediates are monitored using HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (HRMS) validates molecular weight .
Q. Which analytical techniques are recommended to validate the compound’s purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., nitro group at position 3, trifluoromethylphenyl attachment) .
- X-ray crystallography : Resolves crystallographic parameters (e.g., bond angles, dihedral strains) if single crystals are obtained .
Q. What physicochemical properties are critical for solubility and formulation studies?
- Lipophilicity : Predicted logP ≈ 3.5 (via computational tools), influenced by the trifluoromethyl and nitro groups .
- Acid dissociation constant (pKa) : ~5.98 (predicted), suggesting moderate solubility in alkaline buffers .
- Melting point : 150.5–151°C (solvent-dependent), indicating thermal stability for solid-state formulations .
Advanced Research Questions
Q. How do structural modifications influence biological activity and selectivity?
- Structure-Activity Relationship (SAR) :
- Nitro group removal : Reduces electron-withdrawing effects, potentially altering binding affinity to targets like cyclooxygenase-2 (COX-2) .
- Trifluoromethyl substitution : Enhances metabolic stability and hydrophobic interactions with enzyme active sites (e.g., beta-3 adrenergic receptors) .
- Sulfonamide bioisosteres : Replacement with carboxylate or phosphonate groups may alter pharmacokinetics but reduce plasma protein binding .
- Case study : Analogous sulfonamides (e.g., Celecoxib) show COX-2 selectivity via steric complementarity with the enzyme’s hydrophobic pocket .
Q. What strategies improve oral bioavailability of sulfonamide-based compounds?
- Prodrug design : Mask polar sulfonamide groups with ester or morpholine moieties to enhance intestinal absorption. Example: Morpholine prodrugs increased oral bioavailability in monkeys from 4% to 56% .
- CYP450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces hepatic first-pass metabolism .
- Nanoparticle encapsulation : Lipid-based carriers improve solubility and prolong half-life in vivo .
Q. How can contradictions in biological activity data be resolved?
- Species-specific metabolism : Rat hepatic extraction (30%) vs. monkey (47%) explains variability in pharmacokinetic profiles .
- Assay conditions : Varying COX-2 inhibition IC₅₀ values may arise from differences in enzyme sources (human recombinant vs. tissue-derived) .
- Data normalization : Use internal standards (e.g., Celecoxib) to control for inter-laboratory variability in activity assays .
Q. What computational methods predict binding modes to therapeutic targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 3LN1), highlighting hydrogen bonds with Arg513 and hydrophobic contacts with Val523 .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- Free energy calculations : MM-GBSA estimates binding affinity (ΔG) to prioritize analogs for synthesis .
Methodological Considerations
Q. How should researchers design stability studies under varying pH and temperature conditions?
Q. What in vitro models are suitable for preliminary toxicity screening?
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent polarity) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
